RM-018

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

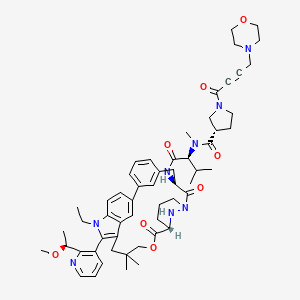

C56H72N8O8 |

|---|---|

分子量 |

985.2 g/mol |

IUPAC 名称 |

(3S)-N-[(2S)-1-[[(8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-16-oxa-10,22,28-triazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),2,4,6(29),20,23(27),24-heptaen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methyl-1-(4-morpholin-4-ylbut-2-ynoyl)pyrrolidine-3-carboxamide |

InChI |

InChI=1S/C56H72N8O8/c1-9-63-47-20-19-40-32-43(47)44(51(63)42-16-11-22-57-49(42)37(4)70-8)33-56(5,6)35-72-55(69)45-17-12-24-64(59-45)54(68)46(31-38-14-10-15-39(40)30-38)58-52(66)50(36(2)3)60(7)53(67)41-21-25-62(34-41)48(65)18-13-23-61-26-28-71-29-27-61/h10-11,14-16,19-20,22,30,32,36-37,41,45-46,50,59H,9,12,17,21,23-29,31,33-35H2,1-8H3,(H,58,66)/t37-,41-,45-,46-,50-/m0/s1 |

InChI 键 |

KXMPBNBAZLJBDS-GUZCBZAASA-N |

手性 SMILES |

CCN1C2=C3C=C(C=C2)C4=CC=CC(=C4)C[C@@H](C(=O)N5CCC[C@H](N5)C(=O)OCC(CC3=C1C6=C(N=CC=C6)[C@H](C)OC)(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)[C@H]7CCN(C7)C(=O)C#CCN8CCOCC8 |

规范 SMILES |

CCN1C2=C3C=C(C=C2)C4=CC=CC(=C4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC=C6)C(C)OC)(C)C)NC(=O)C(C(C)C)N(C)C(=O)C7CCN(C7)C(=O)C#CCN8CCOCC8 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RM-018: A Tri-Complex KRASG12C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RM-018 is a novel, potent, and functionally distinct inhibitor of the KRASG12C oncoprotein. Its unique mechanism of action involves the formation of a tri-complex with the abundant intracellular chaperone protein, cyclophilin A (CypA), and the active, GTP-bound state of KRASG12C. This innovative approach allows this compound to overcome resistance mechanisms that affect other KRASG12C inhibitors that target the inactive, GDP-bound state. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its impact on cellular signaling pathways, quantitative data on its activity, and detailed experimental protocols for its characterization.

Introduction to KRASG12C and the Challenge of Inhibition

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor growth and proliferation. The G12C mutation, in which glycine at codon 12 is replaced by cysteine, is particularly prevalent in non-small cell lung cancer, colorectal cancer, and pancreatic cancer. For decades, KRAS was considered "undruggable" due to its smooth surface and high affinity for GTP. The development of covalent inhibitors that specifically target the cysteine residue in the KRASG12C mutant marked a significant breakthrough in oncology. These inhibitors typically bind to the inactive, GDP-bound state of KRASG12C. However, clinical resistance to these agents can emerge, often through mutations that favor the active, GTP-bound state, such as the Y96D mutation.

The Tri-Complex Mechanism of Action of this compound

This compound represents a novel class of KRASG12C inhibitors that targets the active, GTP-bound ("ON") state of the oncoprotein. Its mechanism is distinguished by the formation of a stable ternary complex involving this compound, cyclophilin A (CypA), and KRASG12C.[1]

The proposed mechanism unfolds as follows:

-

Binary Complex Formation: Upon entering the cell, this compound first binds to the highly abundant chaperone protein, cyclophilin A, forming a binary complex.

-

Tri-Complex Formation: This this compound-CypA binary complex then recognizes and binds to the active, GTP-bound conformation of KRASG12C.

-

Inhibition of Downstream Signaling: The formation of this stable tri-complex sterically hinders the interaction of KRASG12C with its downstream effector proteins, such as RAF, thereby inhibiting the MAPK signaling pathway.[1]

This unique "molecular glue" approach allows this compound to effectively inhibit KRASG12C signaling even in the presence of resistance mutations like Y96D, which impair the binding of inactive-state inhibitors.

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been demonstrated in various preclinical studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Cell Viability (IC50)

| Cell Line | KRAS Status | This compound IC50 (nM) | Reference |

| NCI-H358 | KRASG12C | 1.4 - 3.5 | [2] |

| MIA PaCa-2 | KRASG12C | 1.4 - 3.5 | [2] |

| Ba/F3 | KRASG12C | 1.4 - 3.5 | [2] |

| MGH1138-1 | KRASG12C | 1.4 - 3.5 | [2] |

| NCI-H358 | KRASG12C/Y96D | 2.8 - 7.3 | [2] |

| MIA PaCa-2 | KRASG12C/Y96D | 2.8 - 7.3 | [2] |

| Ba/F3 | KRASG12C/Y96D | 2.8 - 7.3 | [2] |

| MGH1138-1 | KRASG12C/Y96D | 2.8 - 7.3 | [2] |

Table 2: Inhibition of Downstream Signaling

| Cell Line | Treatment | Effect | Reference |

| MIA PaCa-2 | This compound (0-100 nM; 4 hours) | Inhibition of pERK and pRSK protein levels | [2] |

| HEK293T | This compound (0-100 nM; 4 hours) | Inhibition of pERK and pRSK protein levels | [2] |

| MGH1138-1 | This compound (0-100 nM; 4 hours) | Inhibition of pERK and pRSK protein levels | [2] |

Signaling Pathways Modulated by this compound

The primary signaling pathway inhibited by this compound is the MAPK pathway. By preventing the interaction of active KRASG12C with its effectors, this compound effectively blocks the phosphorylation cascade from RAF to MEK to ERK. This leads to a reduction in the phosphorylation of downstream targets like RSK, ultimately inhibiting cell proliferation and promoting apoptosis.

Detailed Experimental Protocols

Cell Viability Assay

This protocol describes a method to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

KRASG12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well clear-bottom plates

-

This compound stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer plate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[2]

-

Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a luminometer plate reader.

-

Analysis: Subtract the average luminescence of the no-cell control from all other wells. Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression.

Western Blot Analysis

This protocol details the steps to analyze the inhibition of KRAS downstream signaling by this compound.

Materials:

-

KRASG12C mutant cell lines

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels (e.g., 4-20% gradient)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pRSK, anti-RSK, anti-KRAS, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Plate KRASG12C mutant cells and treat with this compound at various concentrations for 4 hours.[2] After treatment, wash cells with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Perform densitometry analysis to quantify the protein bands, normalizing to a loading control like GAPDH.

Conclusion

This compound is a pioneering KRASG12C inhibitor that employs a novel tri-complex mechanism to target the active state of the oncoprotein. This approach not only provides potent inhibition of KRASG12C-driven signaling but also offers a promising strategy to overcome acquired resistance to conventional inactive-state inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to advance the understanding and therapeutic application of this new class of targeted cancer therapies. Further investigation into the binding kinetics and broader signaling effects of this compound will continue to illuminate its full potential in the treatment of KRASG12C-mutant cancers.

References

The Tri-Complex Architecture of RM-018: A Technical Guide to a Novel KRASG12C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RM-018 is a novel, potent, and functionally distinct inhibitor of the KRASG12C oncoprotein. Unlike conventional inhibitors that target the inactive, GDP-bound state of KRAS, this compound specifically binds to the active, GTP-bound "ON" state. It operates through a unique "tri-complex" mechanism, leveraging the abundant intracellular chaperone protein, cyclophilin A (CypA), to form a stable ternary complex with KRASG12C. This complex sterically hinders the interaction of KRASG12C with its downstream effectors, thereby inhibiting oncogenic signaling. This document provides a comprehensive technical overview of the structure, mechanism of action, and preclinical evaluation of this compound, including detailed experimental protocols and a visualization of the targeted signaling pathway.

Chemical Structure and Properties

This compound is a macrocyclic small molecule with a complex chemical architecture designed for high-affinity and selective binding.

| Property | Value |

| Chemical Formula | C₅₆H₇₂N₈O₈ |

| Molecular Weight | 985.24 g/mol |

| IUPAC Name | (3S)-N-((2S)-1-(((63S,4S)-11-ethyl-12-(2-((S)-1-methoxyethyl)pyridin-3-yl)-10,10-dimethyl-5,7-dioxo-61,62,63,64,65,66-hexahydro-11H-8-oxa-1(5,3)-indola-6(1,3)-pyridazina-2(1,3)-benzenacycloundecaphane-4-yl)amino)-3-methyl-1-oxobutan-2-yl)-N-methyl-1-(4-morpholinobut-2-ynoyl)pyrrolidine-3-carboxamide |

| CAS Number | 2641993-55-5 |

Mechanism of Action: The Tri-Complex Inhibition Model

This compound employs a novel mechanism of action that distinguishes it from other KRASG12C inhibitors.[1][2][3]

-

Binary Complex Formation : Upon entering the cell, this compound first binds non-covalently to the highly abundant intracellular chaperone protein, cyclophilin A (CypA), forming a stable binary complex.[3]

-

Selective Engagement of Active KRASG12C : This this compound-CypA binary complex then selectively recognizes and engages the GTP-bound, active state (RAS(ON)) of the KRASG12C mutant protein.[1][3]

-

Tri-Complex Formation and Steric Hindrance : The association of the binary complex with KRASG12C results in the formation of a stable ternary "tri-complex". Within this tri-complex, the bulky CypA protein is positioned to sterically block the effector-binding domain of KRASG12C.[2][3]

-

Inhibition of Downstream Signaling : This steric hindrance prevents KRASG12C from interacting with its downstream effector proteins, such as RAF, thereby inhibiting the activation of the MAPK/ERK signaling pathway and suppressing tumor cell proliferation.[1][4]

This unique mechanism allows this compound to overcome resistance mechanisms that can affect inhibitors targeting the inactive state of KRASG12C, such as mutations in the switch-II pocket like Y96D.[1][3]

Signaling Pathway Diagram

Caption: Mechanism of this compound action on the KRAS signaling pathway.

Quantitative Preclinical Data

This compound has demonstrated potent and selective activity against KRASG12C-mutant cancer cell lines, including those with acquired resistance mutations.

Table 1: In Vitro Cell Viability (IC₅₀) [1][4]

| Cell Line | KRAS Mutation | This compound IC₅₀ (nM) |

| NCI-H358 | KRASG12C | 1.4 - 3.5 |

| MIA PaCa-2 | KRASG12C | 1.4 - 3.5 |

| Ba/F3 | KRASG12C | 1.4 - 3.5 |

| MGH1138-1 | KRASG12C | 1.4 - 3.5 |

| NCI-H358 | KRASG12C/Y96D | 2.8 - 7.3 |

| MIA PaCa-2 | KRASG12C/Y96D | 2.8 - 7.3 |

| Ba/F3 | KRASG12C/Y96D | 2.8 - 7.3 |

| MGH1138-1 | KRASG12C/Y96D | 2.8 - 7.3 |

Table 2: Downstream Signaling Inhibition [1][4]

| Cell Line(s) | Treatment | Effect |

| MIA PaCa-2, HEK293T, MGH1138-1 | This compound (0-100 nM, 4 hours) | Inhibition of pERK and pRSK protein levels |

Detailed Experimental Protocols

The following are representative protocols for key experiments used in the evaluation of this compound, based on published methodologies.

Cell Viability Assay

This protocol is based on the use of a tetrazolium salt-based assay (e.g., WST-8, as in CCK-8 kits) to measure cell metabolic activity as an indicator of viability.

Materials:

-

KRASG12C and KRASG12C/Y96D mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

Cell Counting Kit-8 (CCK-8) or similar WST-8 based reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions (ranging from 0.01 nM to 1000 nM) or vehicle control (DMSO) to the respective wells.

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

Assay Development: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours at 37°C, or until a visible color change is observed.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol outlines the procedure for assessing the inhibition of downstream KRAS signaling by measuring the phosphorylation levels of ERK and RSK.

Materials:

-

KRASG12C mutant cancer cell lines (e.g., MIA PaCa-2)

-

6-well cell culture plates

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pRSK, anti-RSK, anti-KRAS, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0-100 nM) or vehicle control for 4 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare lysates with Laemmli sample buffer. Denature the samples by boiling for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Experimental Workflow Diagram

Caption: Workflow for in vitro evaluation of this compound.

Conclusion

This compound represents a significant advancement in the development of KRASG12C inhibitors. Its unique tri-complex mechanism of action, targeting the active state of KRASG12C, provides a potent and durable inhibition of oncogenic signaling. Preclinical data demonstrate its efficacy in both sensitive and resistant cancer cell models. The detailed protocols provided herein offer a foundation for further research and development of this promising therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The RM-018 and Cyclophilin A Interaction: A Technical Guide to a Novel Molecular Glue Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

RM-018 is a pioneering molecule in the class of "molecular glues," engineered to target the active, GTP-bound state of the KRAS(G12C) mutant, a notorious driver of various cancers. Unlike conventional inhibitors that directly bind to their targets, this compound employs a novel mechanism of action by first engaging with the highly abundant intracellular chaperone protein, cyclophilin A (CypA). This initial interaction remodels the surface of CypA, creating a new composite interface that has a high affinity and selectivity for the active state of KRAS(G12C). The resultant formation of a stable ternary complex, CYPA:this compound:KRAS(G12C), effectively inactivates oncogenic signaling, leading to tumor regression in multiple human cancer models.[1][2] This technical guide provides an in-depth exploration of the core interaction between this compound and cyclophilin A, presenting quantitative data, detailed experimental protocols, and visualizations of the involved signaling pathways.

Quantitative Data: this compound and Cyclophilin A Interaction

The interaction between this compound and cyclophilin A is a critical first step in the formation of the inhibitory tri-complex. While direct quantitative data for this compound is not publicly available, data for structurally and functionally similar compounds, such as RMC-4998, provide a strong indication of the binding affinity. RMC-4998, a tool compound from the same series, binds to cyclophilin A reversibly, forming a low-affinity binary complex.[1] RMC-6291, a clinical candidate that evolved from this series, shares a similar chemical structure and nearly identical kinetic constants for engaging active KRAS(G12C), suggesting a comparable binary interaction with CypA.[1]

| Compound | Parameter | Value | Method | Reference |

| RMC-4998 | Kd (Binary Affinity for CypA) | 1.09 µM | Surface Plasmon Resonance (SPR) | [1] |

| RMC-4998 | koff (Binary Affinity for CypA) | 1.0 s-1 | Surface Plasmon Resonance (SPR) | [1] |

Signaling Pathway

The formation of the CYPA:this compound:KRAS(G12C) tri-complex sterically hinders the interaction of KRAS(G12C) with its downstream effectors, thereby inhibiting oncogenic signaling. The primary pathway affected is the MAPK/ERK pathway. By occluding the effector binding domain of KRAS, the tri-complex prevents the recruitment and activation of RAF kinases, which in turn prevents the phosphorylation cascade leading to MEK and ERK activation. This disruption of the signaling cascade ultimately inhibits the expression of proteins involved in cell proliferation and survival.

Caption: this compound mediated tri-complex formation and inhibition of the MAPK pathway.

Experimental Protocols

This section details the methodologies for key experiments to characterize the interaction between this compound and cyclophilin A.

Surface Plasmon Resonance (SPR) for Binary Affinity Measurement

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.

Objective: To determine the equilibrium dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff) for the binding of this compound to cyclophilin A.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Recombinant human cyclophilin A

-

This compound

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., Glycine-HCl pH 2.5)

Procedure:

-

Immobilization of Cyclophilin A:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

-

Inject recombinant human cyclophilin A (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to allow for covalent coupling via amine groups.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell should be prepared similarly but without the injection of cyclophilin A to serve as a control for non-specific binding.

-

-

Binding Analysis:

-

Prepare a dilution series of this compound in running buffer (e.g., ranging from 0.1 to 10 times the expected Kd).

-

Inject the different concentrations of this compound over the cyclophilin A and reference flow cells at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

-

Between each injection, regenerate the sensor surface by injecting the regeneration solution to remove bound this compound.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kon, koff, and Kd values.

-

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound-cyclophilin A interaction.

Materials:

-

Isothermal Titration Calorimeter

-

Recombinant human cyclophilin A

-

This compound

-

Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

Procedure:

-

Sample Preparation:

-

Thoroughly dialyze both cyclophilin A and this compound against the same buffer to minimize heats of dilution.

-

Degas the solutions to prevent air bubbles in the calorimeter.

-

Accurately determine the concentrations of both protein and ligand.

-

-

ITC Experiment:

-

Fill the sample cell with cyclophilin A (typically at a concentration 10-50 times the expected Kd).

-

Fill the injection syringe with this compound (typically at a concentration 10-20 times that of cyclophilin A).

-

Perform a series of small injections of this compound into the sample cell while monitoring the heat change.

-

A control experiment titrating this compound into buffer alone should be performed to determine the heat of dilution.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Subtract the heat of dilution from the binding heats.

-

Plot the corrected heat changes against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to extract the Kd, n, and ΔH. The ΔS can then be calculated.

-

References

The Unique Tri-Complex Inhibition of Active KRASG12C by RM-018: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly with the G12C mutation, has long been a challenging target in oncology. While the development of covalent inhibitors targeting the inactive, GDP-bound state of KRASG12C marked a significant breakthrough, the emergence of resistance necessitates novel therapeutic strategies. RM-018 represents a paradigm shift in KRASG12C inhibition by selectively targeting the active, GTP-bound "ON" state. This technical guide provides an in-depth analysis of the mechanism, quantitative data, and experimental methodologies related to the binding of this compound to active KRASG12C, offering a comprehensive resource for researchers in the field.

Mechanism of Action: A Novel Tri-Complex Formation

This compound employs a unique "molecular glue" mechanism, forming a tri-complex with the abundant cellular chaperone protein, cyclophilin A (CypA), and the active, GTP-bound KRASG12C.[1] This mechanism is distinct from first-generation KRASG12C inhibitors that bind to the inactive, GDP-bound state.

The process unfolds in a stepwise manner:

-

Binary Complex Formation: Upon entering the cell, this compound first binds to cyclophilin A, forming a stable binary complex.[1]

-

Ternary Complex Assembly: This this compound-CypA binary complex then recognizes and binds to the GTP-bound, active conformation of KRASG12C.[1]

-

Covalent Engagement and Inhibition: The binding event facilitates the formation of a covalent bond between this compound and the mutant cysteine-12 residue of KRASG12C. This tri-complex sterically hinders the interaction of KRASG12C with its downstream effector proteins, thereby inhibiting oncogenic signaling.[1][2]

A significant advantage of this mechanism is its ability to overcome resistance mutations in the switch-II pocket, such as Y96D, which prevent the binding of inactive-state inhibitors.[3]

Quantitative Data

The potency of this compound has been demonstrated in various cellular assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines harboring the KRASG12C mutation, as well as the Y96D resistance mutation.

| Cell Line | Genotype | IC50 (nM) | Reference |

| NCI-H358 | KRASG12C | 1.4 - 3.5 | [4] |

| MIA PaCa-2 | KRASG12C | 1.4 - 3.5 | [4] |

| Ba/F3 | KRASG12C | 1.4 - 3.5 | [4] |

| MGH1138-1 | KRASG12C | 1.4 - 3.5 | [4] |

| NCI-H358 | KRASG12C/Y96D | 2.8 - 7.3 | [4] |

| MIA PaCa-2 | KRASG12C/Y96D | 2.8 - 7.3 | [4] |

| Ba/F3 | KRASG12C/Y96D | 2.8 - 7.3 | [4] |

| MGH1138-1 | KRASG12C/Y96D | 2.8 - 7.3 | [4] |

Experimental Protocols

Cell Viability Assay

This protocol outlines a general method for determining the IC50 values of this compound in cancer cell lines.

Materials:

-

KRASG12C mutant and KRASG12C/Y96D mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Treat the cells with varying concentrations of this compound (e.g., 0.01 nM to 1000 nM) for 72 hours.[4]

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the DMSO-treated control and plot the results against the drug concentration to determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Downstream Signaling

This protocol is used to assess the effect of this compound on the phosphorylation of downstream effector proteins in the KRAS signaling pathway, such as ERK and RSK.

Materials:

-

KRASG12C and KRASG12C/Y96D mutant cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-RSK, total RSK, and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at the desired concentrations (e.g., 0-100 nM) for a specified time (e.g., 4 hours).[4]

-

Lyse the cells and quantify the protein concentration.

-

Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Densitometry analysis can be performed to quantify the changes in protein phosphorylation.

Visualizations

KRAS Signaling Pathway and this compound Inhibition

References

Preclinical Profile of RM-018: A Tri-Complex KRAS(G12C) Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

RM-018 is a potent and selective inhibitor of the KRAS(G12C) mutant, a key driver in various cancers. This document provides a comprehensive overview of the preclinical data available for this compound, a tool compound that has paved the way for clinical candidates such as RMC-6291. This compound operates through a novel mechanism of action, forming a tri-complex with the active, GTP-bound form of KRAS(G12C) and the intracellular chaperone protein cyclophilin A. This unique approach allows this compound to overcome resistance mechanisms that affect other KRAS(G12C) inhibitors that target the inactive, GDP-bound state. This guide summarizes the available in vitro efficacy, experimental protocols, and inferred in vivo, pharmacokinetic, and toxicological properties based on the preclinical development of its successor, RMC-6291.

Core Concepts: Mechanism of Action

This compound is a "tri-complex" KRAS inhibitor. Upon entering the cell, this compound first forms a binary complex with the highly abundant chaperone protein, cyclophilin A. This binary complex then specifically recognizes and binds to the active, GTP-bound ("ON") state of KRAS(G12C). The resulting tri-complex of Cyclophilin A-RM-018-KRAS(G12C) effectively prevents the mutant KRAS protein from interacting with its downstream effectors, thereby inhibiting oncogenic signaling.[1][2] A key advantage of this mechanism is its ability to overcome resistance mutations in the switch-II pocket of KRAS, such as Y96D, which can impair the binding of inhibitors that target the inactive ("OFF") state.[1]

References

- 1. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IL-18 Inhibits Growth of Murine Orthotopic Prostate Carcinomas via Both Adaptive and Innate Immune Mechanisms | PLOS One [journals.plos.org]

RM-018: A Tri-Complex KRASG12C(ON) Inhibitor for Overcoming Drug Resistance

An In-depth Technical Guide on the Discovery and Preclinical Development of RM-018

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, a novel, potent, and functionally distinct tri-complex inhibitor of the active, GTP-bound state of KRASG12C (KRASG12C(ON)). This document is intended for researchers, scientists, and drug development professionals interested in the forefront of targeted cancer therapy.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12C mutation is particularly prevalent in non-small cell lung cancer (NSCLC). While the development of covalent inhibitors targeting the inactive, GDP-bound state of KRASG12C (KRASG12C(OFF)) has marked a significant breakthrough in treating these cancers, the emergence of resistance mechanisms limits their long-term efficacy. This compound was developed by Revolution Medicines as a preclinical tool compound to validate a novel therapeutic strategy that targets the active state of KRASG12C, thereby addressing a key liability of KRASG12C(OFF) inhibitors. Successor compounds with this mechanism of action, such as elironrasib (RMC-6291), are currently in clinical development.[1][2]

Discovery and Mechanism of Action

This compound is a "molecular glue" that operates through an innovative mechanism. It forms a stable ternary complex, or "tri-complex," with the KRASG12C protein and the abundant intracellular chaperone protein, cyclophilin A (CypA).[3] This tri-complex formation effectively sequesters KRASG12C in its active state, preventing it from engaging with its downstream effectors and thereby inhibiting oncogenic signaling.

A critical feature of this compound is its ability to overcome acquired resistance to KRASG12C(OFF) inhibitors. A key clinical resistance mechanism is the acquisition of secondary mutations in the switch-II pocket of KRASG12C, such as Y96D, which sterically hinder the binding of "OFF" state inhibitors. This compound's unique binding mode, which relies on interactions with both KRASG12C and cyclophilin A, is not impeded by the Y96D mutation, allowing it to maintain its inhibitory activity.[4][5]

Signaling Pathway

The binding of this compound to the KRASG12C-CypA complex blocks the activation of the downstream mitogen-activated protein kinase (MAPK) pathway. This is evidenced by the inhibition of phosphorylation of key signaling molecules ERK (pERK) and RSK (pRSK).

References

- 1. onclive.com [onclive.com]

- 2. Revolution Medicines to Present Updated Elironrasib Safety and Efficacy Data in Patients with KRAS G12C Non-Small Cell Lung Cancer Following Treatment with a KRAS(OFF) G12C Inhibitor | Revolution Medicines [ir.revmed.com]

- 3. drughunter.com [drughunter.com]

- 4. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Pharmacology and Toxicology of RM-018

For Researchers, Scientists, and Drug Development Professionals

Abstract

RM-018 is a novel, potent, and functionally distinct covalent inhibitor of the KRASG12C mutant, a key driver in various cancers. It operates through a unique "tri-complex" mechanism of action, engaging the abundant intracellular chaperone protein cyclophilin A (CypA) to bind to the active, GTP-bound state of KRASG12C. This interaction effectively locks the oncoprotein in an inactive conformation, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival. Preclinical studies have demonstrated the high potency of this compound in KRASG12C-mutant cancer cell lines, including those with acquired resistance to other KRASG12C inhibitors. This technical guide provides a comprehensive overview of the currently available pharmacology and toxicology data for this compound, including detailed experimental methodologies and a summary of quantitative findings.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, in which a glycine residue is replaced by cysteine at codon 12, is a prevalent driver mutation in non-small cell lung cancer, colorectal cancer, and pancreatic cancer. For decades, KRAS was considered an "undruggable" target due to its high affinity for GTP and the lack of deep binding pockets. The development of covalent inhibitors specifically targeting the cysteine residue in the KRASG12C mutant has marked a significant breakthrough in oncology.

This compound, developed by Revolution Medicines, represents a second-generation approach to targeting KRASG12C. Unlike first-generation inhibitors that bind to the inactive, GDP-bound state of the protein, this compound targets the active, GTP-bound "ON" state. This is achieved through an innovative mechanism where this compound first forms a binary complex with cyclophilin A (CypA), which then binds to KRASG12C, forming a stable tri-complex. This unique mode of action offers the potential to overcome resistance mechanisms that have emerged against earlier KRASG12C inhibitors.

Pharmacology

Mechanism of Action

This compound is a "tri-complex" KRAS inhibitor.[1][2] Its mechanism of action can be summarized in the following steps:

-

Binary Complex Formation: this compound, a small molecule, enters the cell and binds to the highly abundant intracellular chaperone protein, cyclophilin A (CypA).

-

Target Engagement: The this compound-CypA binary complex then specifically recognizes and binds to the active, GTP-bound form of the KRASG12C mutant protein.

-

Tri-Complex Formation and Inhibition: The binding of the binary complex to KRASG12C results in the formation of a stable ternary complex (this compound-CypA-KRASG12C). This tri-complex sterically hinders the interaction of KRASG12C with its downstream effector proteins, such as RAF, thereby blocking the activation of pro-proliferative signaling pathways like the MAPK pathway.

A key feature of this compound is its ability to overcome resistance mediated by the Y96D mutation in KRASG12C, a mutation that confers resistance to some first-generation KRASG12C inhibitors.[1]

In Vitro Potency

The potency of this compound has been evaluated in several KRASG12C-mutant cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell viability after 72 hours of treatment are summarized in the table below.

| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM)[1] |

| NCI-H358 | Non-Small Cell Lung Cancer | KRASG12C | 1.4 - 3.5 |

| MIA PaCa-2 | Pancreatic Cancer | KRASG12C | 1.4 - 3.5 |

| Ba/F3 | Pro-B Cell Line | KRASG12C | 1.4 - 3.5 |

| MGH1138-1 | Non-Small Cell Lung Cancer | KRASG12C | 1.4 - 3.5 |

| NCI-H358 | Non-Small Cell Lung Cancer | KRASG12C/Y96D | 2.8 - 7.3 |

| MIA PaCa-2 | Pancreatic Cancer | KRASG12C/Y96D | 2.8 - 7.3 |

| Ba/F3 | Pro-B Cell Line | KRASG12C/Y96D | 2.8 - 7.3 |

| MGH1138-1 | Non-Small Cell Lung Cancer | KRASG12C/Y96D | 2.8 - 7.3 |

Inhibition of Downstream Signaling

This compound has been shown to inhibit the phosphorylation of downstream effector proteins in the MAPK pathway. Western blot analysis in KRASG12C-expressing cells demonstrated a dose-dependent reduction in the levels of phosphorylated ERK (pERK) and phosphorylated RSK (pRSK) following treatment with this compound (0-100 nM for 4 hours).[1]

Toxicology

Detailed toxicology data for this compound from IND-enabling studies are not yet publicly available. Standard preclinical toxicology assessments for a small molecule inhibitor like this compound would typically include:

-

In Vitro Toxicology:

-

Genotoxicity assays (e.g., Ames test, in vitro micronucleus assay).

-

hERG channel inhibition assay to assess cardiovascular risk.

-

Cytochrome P450 inhibition and induction assays to evaluate drug-drug interaction potential.

-

-

In Vivo Toxicology:

-

Acute Toxicity Studies: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity after a single dose.

-

Repeat-Dose Toxicity Studies: In at least two species (one rodent, one non-rodent) to evaluate the toxicological profile upon repeated administration over a defined period (e.g., 28 days).

-

Safety Pharmacology Studies: To assess the effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.

-

Without specific data, a quantitative summary of the toxicological profile of this compound cannot be provided at this time.

Pharmacokinetics

Comprehensive pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) properties of this compound, have not been disclosed in the public domain. Preclinical pharmacokinetic studies for an orally administered cancer therapeutic would typically involve:

-

In Vitro ADME:

-

Metabolic stability in liver microsomes and hepatocytes.

-

Plasma protein binding.

-

Cell permeability assays (e.g., Caco-2).

-

-

In Vivo Pharmacokinetics:

-

Pharmacokinetic profiling in animal models (e.g., mouse, rat, dog) following intravenous and oral administration to determine key parameters such as:

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Half-life (t1/2)

-

Bioavailability (%F)

-

Maximum concentration (Cmax)

-

Time to maximum concentration (Tmax)

-

-

The results of these studies are crucial for determining the dosing regimen for clinical trials.

Experimental Protocols

Cell Viability Assay

This protocol is a general representation of how the in vitro potency of this compound would be assessed.

Protocol Details:

-

Cell Seeding: KRASG12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound (typically from 0.01 nM to 1000 nM) in a final volume of culture medium.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or an MTS-based assay) is added to each well according to the manufacturer's protocol.

-

Data Acquisition: The luminescence or absorbance is measured using a microplate reader.

-

Data Analysis: The results are normalized to vehicle-treated control cells, and the IC50 values are calculated using a non-linear regression analysis.

Western Blot Analysis

This protocol outlines the general steps for assessing the inhibition of downstream signaling by this compound.

Protocol Details:

-

Cell Treatment: Cells are seeded and allowed to attach overnight. They are then treated with various concentrations of this compound for a specified time (e.g., 4 hours).

-

Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., pERK, total ERK, pRSK, total RSK, and a loading control like actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Conclusion

This compound is a promising KRASG12C inhibitor with a novel tri-complex mechanism of action that engages cyclophilin A to target the active state of the oncoprotein. Its high in vitro potency and ability to overcome a key resistance mutation highlight its potential as a next-generation therapy for KRASG12C-driven cancers. While detailed in vivo efficacy, toxicology, and pharmacokinetic data are not yet publicly available, the preclinical profile of this compound warrants further investigation in clinical settings. As more data from ongoing and future studies become available, a more complete understanding of the therapeutic potential and safety profile of this compound will emerge.

References

RM-018 Target Selectivity Profile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

RM-018 is a novel, potent, and functionally distinct inhibitor of KRASG12C, a critical oncogenic driver in various cancers. Its unique mechanism of action involves the formation of a "tricomplex" with the abundant intracellular chaperone protein, cyclophilin A (CypA), to bind to the active, GTP-bound state of KRASG12C ("RAS(ON)")[1][2]. This mode of inhibition distinguishes it from inhibitors that target the inactive, GDP-bound state. This document provides a detailed technical guide on the target selectivity profile of this compound, summarizing available quantitative data, outlining experimental methodologies, and visualizing key pathways and workflows. A notable feature of this compound is its retained ability to bind and inhibit KRASG12C harboring the Y96D mutation, a known resistance mechanism to some KRASG12C inhibitors[1].

Data Presentation

The following table summarizes the available quantitative data for this compound's activity, primarily focusing on its on-target potency in various KRASG12C mutant cell lines. It is important to note that comprehensive, broad-panel kinase selectivity or off-target screening data for this compound is not publicly available at this time. The data presented here is derived from cell-based viability assays.

| Cell Line | Genotype | Assay Type | IC50 (nM) | Reference |

| NCI-H358 | KRASG12C | Cell Viability | 1.4 - 3.5 | [1] |

| MIA PaCa-2 | KRASG12C | Cell Viability | 1.4 - 3.5 | [1] |

| Ba/F3 | Engineered KRASG12C | Cell Viability | 1.4 - 3.5 | [1] |

| MGH1138-1 | Patient-derived KRASG12C | Cell Viability | 1.4 - 3.5 | [1] |

| NCI-H358 | Engineered KRASG12C/Y96D | Cell Viability | 2.8 - 7.3 | [1] |

| MIA PaCa-2 | Engineered KRASG12C/Y96D | Cell Viability | 2.8 - 7.3 | [1] |

| Ba/F3 | Engineered KRASG12C/Y96D | Cell Viability | 2.8 - 7.3 | [1] |

| MGH1138-1 | Engineered KRASG12C/Y96D | Cell Viability | 2.8 - 7.3 | [1] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for the interpretation of the selectivity data. Below are generalized methodologies for key experiments based on standard practices for evaluating KRAS inhibitors.

Cell Viability Assays

-

Objective: To determine the concentration of this compound that inhibits the proliferation of cancer cell lines by 50% (IC50).

-

Cell Lines: A panel of human cancer cell lines with known KRAS mutations (e.g., NCI-H358, MIA PaCa-2) and engineered cell lines (e.g., Ba/F3, MGH1138-1) expressing KRASG12C or the resistant mutant KRASG12C/Y96D are used[1][3].

-

Methodology:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

A serial dilution of this compound is prepared, with concentrations typically ranging from 0.01 nM to 1000 nM[1].

-

The diluted compound is added to the cells and incubated for a specified period, generally 72 hours[1].

-

Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is measured using a plate reader.

-

The data is normalized to vehicle-treated control cells, and IC50 values are calculated using non-linear regression analysis.

-

Western Blot Analysis for Downstream Signaling

-

Objective: To assess the effect of this compound on the phosphorylation status of key downstream effectors in the RAS-MAPK signaling pathway, such as ERK and RSK.

-

Methodology:

-

Cells are treated with varying concentrations of this compound (e.g., 0-100 nM) for a shorter duration, typically 4 hours, to observe acute signaling changes[1].

-

Following treatment, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of KRAS, ERK (p44/42 MAPK), and p90RSK.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate and an imaging system.

-

Signaling Pathway and Experimental Workflow Visualizations

This compound Mechanism of Action and Downstream Signaling

Caption: Mechanism of this compound action and its effect on the RAS-MAPK signaling pathway.

General Experimental Workflow for Target Selectivity Profiling

Caption: A generalized workflow for determining the target selectivity profile of a small molecule inhibitor.

References

An In-depth Technical Guide to the Tri-Complex Formation of RM-018

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the formation and mechanism of action of the RM-018 tri-complex, a novel inhibitor of the KRASG12C oncoprotein. This compound represents a paradigm shift in targeting KRAS, employing a "molecular glue" strategy to induce the formation of a stable ternary complex between the KRASG12C mutant protein, the highly abundant cellular chaperone cyclophilin A (CypA), and the inhibitor itself. This unique mechanism allows for the specific inhibition of the active, GTP-bound state of KRASG12C, offering a potential solution to overcome resistance mechanisms that have emerged against inhibitors targeting the inactive state.

Core Mechanism: A Neomorphic Interface

This compound and its analogs, such as RMC-4998 and RMC-6291, are designed to bind to cyclophilin A, remodeling its surface to create a novel, or "neomorphic," interface.[1][2] This newly formed composite surface exhibits high affinity and selectivity for the active, GTP-bound conformation of KRASG12C.[1][2] The resulting tri-complex effectively sequesters KRASG12C, sterically hindering its interaction with downstream effector proteins and thereby inhibiting oncogenic signaling.[1][2]

Quantitative Data Summary

The potency of this compound and related tri-complex inhibitors has been demonstrated across various KRASG12C-mutant cancer cell lines. The following tables summarize the key quantitative data available.

Table 1: In Vitro Cell Viability (IC50) of this compound

| Cell Line | Genotype | IC50 (nM) | Reference |

| NCI-H358 | KRASG12C | 1.4 - 3.5 | [3] |

| MIA PaCa-2 | KRASG12C | 1.4 - 3.5 | [3] |

| Ba/F3 | KRASG12C | 1.4 - 3.5 | [3] |

| MGH1138-1 | KRASG12C | 1.4 - 3.5 | [3] |

| NCI-H358 | KRASG12C/Y96D | 2.8 - 7.3 | [3] |

| MIA PaCa-2 | KRASG12C/Y96D | 2.8 - 7.3 | [3] |

| Ba/F3 | KRASG12C/Y96D | 2.8 - 7.3 | [3] |

| MGH1138-1 | KRASG12C/Y96D | 2.8 - 7.3 | [3] |

Table 2: Potency and Selectivity of Related Tri-Complex Inhibitors

| Compound | Median IC50 (nM) (KRASG12C cells) | Selectivity Index (vs. non-G12C cells) | Reference |

| RMC-4998 | 0.28 | 1450 | [2] |

| RMC-6291 | 0.11 | 13,500 | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by this compound and a conceptual workflow for the characterization of the tri-complex formation.

Caption: KRAS signaling pathway and the mechanism of this compound-mediated inhibition.

Caption: Experimental workflow for the characterization of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound and its analogs are provided below. These protocols are based on standard laboratory practices and information inferred from the primary literature.

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines harboring the KRASG12C mutation.

Methodology:

-

Cell Culture: KRASG12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type control cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound (e.g., from 0.01 nM to 1000 nM) is prepared in culture medium. The cells are treated with the compound dilutions and incubated for 72 hours.

-

Viability Assessment: Cell viability is assessed using a commercially available assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.

-

Data Analysis: The luminescence or absorbance is measured using a plate reader. The data is normalized to vehicle-treated controls, and the IC50 values are calculated by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blotting for Downstream Signaling Inhibition

Objective: To assess the effect of this compound on the phosphorylation of downstream effectors of KRAS signaling, such as ERK and AKT.

Methodology:

-

Cell Treatment: KRASG12C mutant cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 4 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-ERK (p-ERK), total ERK, phospho-AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH or β-actin).

-

Detection: The membrane is washed with TBST and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) for In-Cell Tri-Complex Formation

Objective: To demonstrate the formation of the this compound:CypA:KRASG12C tri-complex within cells.

Methodology:

-

Cell Treatment and Lysis: KRASG12C expressing cells are treated with this compound or vehicle control. Cells are then lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific for one component of the complex (e.g., anti-KRAS or anti-CypA) that has been conjugated to magnetic or agarose beads. The mixture is incubated with gentle rotation at 4°C to allow for the formation of antibody-antigen complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are then analyzed by Western blotting using antibodies against the other components of the expected tri-complex (e.g., if KRAS was immunoprecipitated, blot for CypA and vice versa). The presence of all three components in the eluate from the this compound-treated sample, but not the vehicle control, confirms the in-cell formation of the tri-complex.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the binding affinities (KD) and kinetic parameters (kon, koff) of the binary and ternary interactions.

Methodology:

-

Immobilization: One of the protein components (e.g., biotinylated KRASG12C) is immobilized on a streptavidin-coated SPR sensor chip.

-

Binary Interaction Analysis:

-

To measure the affinity of this compound for CypA, a solution of CypA is flowed over a sensor chip with immobilized this compound (or a derivative).

-

To assess the interaction between this compound and KRASG12C, a solution of this compound is flowed over the immobilized KRASG12C.

-

-

Ternary Complex Formation:

-

A solution containing a pre-incubated mixture of this compound and CypA at various concentrations is flowed over the immobilized KRASG12C.

-

The binding response is measured in real-time.

-

-

Data Analysis: The sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, or more complex models for ternary interactions) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

This technical guide provides a foundational understanding of the tri-complex formation of this compound. The unique mechanism of action, potent in vitro activity, and ability to overcome resistance mutations highlight the promise of this novel class of KRAS inhibitors. The provided experimental protocols serve as a starting point for researchers aiming to further investigate this fascinating and therapeutically relevant molecular interaction.

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of RM-018, a KRASG12C(ON) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

RM-018 is a potent and functionally distinct tricomplex inhibitor of the KRASG12C mutant protein.[1] Unlike inhibitors that target the inactive GDP-bound (OFF) state of KRAS, this compound specifically binds to the active GTP-bound (ON) state.[1][2] It achieves this by forming a tri-complex with the KRASG12C protein and the abundant intracellular chaperone protein, cyclophilin A.[2][3] This unique mechanism of action allows this compound to overcome resistance mechanisms that affect KRASG12C(OFF) inhibitors, such as the Y96D mutation.[1][2] These application notes provide a detailed protocol for the in vivo evaluation of this compound in preclinical mouse xenograft models, a critical step in assessing its therapeutic potential.

Mechanism of Action: The Tri-Complex Inhibition of Active KRASG12C

This compound's innovative mechanism involves hijacking the cellular machinery to inhibit the oncogenic activity of KRASG12C. Upon entering the cell, this compound first forms a binary complex with cyclophilin A. This complex then recognizes and binds to the active, GTP-bound KRASG12C protein. The resulting ternary complex, or "tri-complex," sterically hinders the interaction of KRASG12C with its downstream effector proteins, thereby blocking the pro-proliferative and pro-survival signaling pathways, such as the MAPK pathway (pERK, pRSK).[1]

In Vivo Experimental Protocol: Subcutaneous Xenograft Model

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model. This model is widely used in preclinical cancer research to evaluate novel therapeutic agents.

Materials and Reagents

-

Cell Lines: KRASG12C mutant human cancer cell lines (e.g., NCI-H358 for non-small cell lung cancer, MIA PaCa-2 for pancreatic cancer).

-

Animals: Immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.

-

Reagents: this compound (formulated for oral administration), vehicle control, cell culture media and supplements, Matrigel, sterile PBS.

-

Equipment: Laminar flow hood, incubator, centrifuges, hemocytometer, syringes and needles, calipers, animal housing facilities.

Experimental Procedure

-

Cell Culture: Culture KRASG12C mutant cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability for implantation.

-

Animal Acclimation: House mice in a pathogen-free environment for at least one week to acclimate before the start of the experiment.

-

Tumor Cell Implantation:

-

Harvest and wash cultured cells with sterile PBS.

-

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Width2 x Length) / 2.

-

When tumors reach an average volume of 100-150 mm3, randomize mice into treatment and control groups.

-

-

This compound Administration:

-

Administer this compound orally (e.g., by oral gavage) once daily (QD).

-

The control group should receive the vehicle on the same schedule.

-

Dosing for preclinical KRAS(ON) inhibitors can range from 25 to 200 mg/kg, and dose-response studies are recommended.

-

-

Efficacy Monitoring and Endpoints:

-

Continue to monitor tumor volume and body weight throughout the study.

-

Primary endpoints typically include tumor growth inhibition and changes in body weight.

-

At the end of the study, euthanize mice and collect tumors for pharmacodynamic analysis.

-

Pharmacodynamic Analysis

To confirm that this compound is engaging its target and inhibiting the downstream signaling pathway in vivo, the following analyses can be performed on collected tumor tissues:

-

Western Blot: Analyze tumor lysates for levels of phosphorylated ERK (p-ERK) and phosphorylated RSK (p-RSK) to assess the inhibition of the MAPK pathway.

-

Immunohistochemistry (IHC): Stain tumor sections for p-ERK to visualize the extent of pathway inhibition within the tumor tissue.

Data Presentation

Quantitative data from in vivo studies should be summarized in tables for clear comparison between treatment groups.

Table 1: In Vitro Potency of this compound in KRASG12C and KRASG12C/Y96D Mutant Cell Lines

| Cell Line | KRAS Mutation | IC50 (nM) for this compound |

| NCI-H358 | KRASG12C | 1.4 - 3.5 |

| MIA PaCa-2 | KRASG12C | 1.4 - 3.5 |

| Ba/F3 | KRASG12C | 1.4 - 3.5 |

| MGH1138-1 | KRASG12C | 1.4 - 3.5 |

| NCI-H358 | KRASG12C/Y96D | 2.8 - 7.3 |

| MIA PaCa-2 | KRASG12C/Y96D | 2.8 - 7.3 |

| Ba/F3 | KRASG12C/Y96D | 2.8 - 7.3 |

| MGH1138-1 | KRASG12C/Y96D | 2.8 - 7.3 |

Data synthesized from in vitro studies.[1]

Table 2: Example In Vivo Efficacy Data Summary for this compound

| Treatment Group | Dose (mg/kg, PO, QD) | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) | Mean Change in Body Weight (%) |

| Vehicle | - | e.g., 1500 ± 250 | - | e.g., +2.0 |

| This compound | 50 | e.g., 750 ± 150 | e.g., 50 | e.g., -1.5 |

| This compound | 100 | e.g., 300 ± 100 | e.g., 80 | e.g., -3.0 |

This table represents hypothetical data for illustrative purposes. Actual results will vary based on the specific experimental conditions.

Conclusion

The provided protocols offer a comprehensive framework for the in vivo evaluation of this compound. Due to its unique mechanism of targeting the active state of KRASG12C, this compound holds the potential to be a valuable therapeutic agent for cancers harboring this mutation, including those that have developed resistance to other KRASG12C inhibitors. Rigorous preclinical evaluation using the methodologies outlined here is essential to advancing this promising compound towards clinical development.

References

Application Notes and Protocols for RM-018 Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

RM-018 is a novel, potent, and selective inhibitor of the KRAS G12C mutant protein, a key driver in various cancers. This compound operates through a unique mechanism, forming a tri-complex with cyclophilin A to bind to the GTP-bound, active state of KRAS G12C, thereby inhibiting downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[1][2] The assessment of cell viability following treatment with this compound is a critical step in preclinical studies to determine its cytotoxic and anti-proliferative effects. These application notes provide detailed protocols for conducting a cell viability assay using this compound, data presentation guidelines, and a visualization of the relevant signaling pathway and experimental workflow.

Data Presentation

The following tables summarize representative quantitative data from cell viability assays performed on cancer cell lines harboring the KRAS G12C mutation after 72 hours of treatment with this compound. This data is illustrative and serves to guide researchers in their experimental design and interpretation.

Table 1: Cell Viability (MTT Assay) of KRAS G12C Mutant Cancer Cell Lines Treated with this compound

| This compound Concentration (nM) | NCI-H358 (% Viability, Mean ± SD) | MIA PaCa-2 (% Viability, Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 |

| 1 | 95 ± 4.9 | 97 ± 5.1 |

| 10 | 78 ± 6.1 | 85 ± 5.9 |

| 100 | 52 ± 4.5 | 65 ± 6.3 |

| 1000 | 25 ± 3.8 | 38 ± 4.2 |

| 10000 | 10 ± 2.1 | 15 ± 3.5 |

Table 2: IC50 Values of this compound in KRAS G12C and KRAS G12C/Y96D Mutant Cell Lines

| Cell Line | KRAS Mutation Status | This compound IC50 (nM) |

| NCI-H358 | G12C | ~80 |

| MIA PaCa-2 | G12C | ~150 |

| Ba/F3 | G12C | ~50 |

| MGH1138-1 | G12C | ~90 |

| MIA PaCa-2 | G12C/Y96D | ~160 |

| MGH1138-1 | G12C/Y96D | ~100 |

Note: The Y96D mutation is a known resistance mutation to some KRAS G12C inhibitors. This compound has been shown to overcome this resistance.[1][2]

Experimental Protocols

A common method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.[3]

Materials:

-

KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound compound

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Culture the selected KRAS G12C mutant cell line in a T-75 flask to about 80% confluency.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[4]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control to the respective wells.

-

-

Incubation:

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]

-

Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[4]

-

Carefully remove the medium containing MTT from the wells.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[6]

-

Gently pipette up and down to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Visualizations

This compound Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubcompare.ai [pubcompare.ai]

Application Notes and Protocols for RM-018 in Lung Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

RM-018 is a novel, potent, and functionally distinct inhibitor of KRASG12C, a common oncogenic driver in non-small cell lung cancer (NSCLC).[1][2][3] Unlike conventional KRASG12C inhibitors that target the inactive, GDP-bound state, this compound specifically binds to the active, GTP-bound ("ON") state of the protein.[2][4] Its unique mechanism of action involves the formation of a tri-complex with the abundant chaperone protein, cyclophilin A, and KRASG12C.[2][5] This tri-complex sterically hinders the interaction of KRASG12C with its downstream effector proteins, thereby inhibiting signal transduction through pathways such as the MAPK pathway.[2] A significant advantage of this compound is its demonstrated ability to overcome acquired resistance to other KRASG12C inhibitors, particularly those arising from mutations in the switch-II pocket, such as Y96D.[2][3]

These application notes provide detailed protocols for the use of this compound in lung cancer cell line-based research, covering cell culture, viability assays, and protein analysis.

Mechanism of Action: The Tri-Complex Inhibition of Active KRASG12C

This compound operates as a "molecular glue," recruiting cyclophilin A to the active, GTP-bound form of KRASG12C.[5][6] This interaction is facilitated by protein-protein contacts between cyclophilin A and KRAS, leading to the formation of a stable ternary complex.[2] The resulting tri-complex effectively blocks the engagement of KRASG12C with its downstream signaling partners, such as RAF, leading to the suppression of the MAPK signaling cascade (pERK, pRSK) and inhibition of cancer cell proliferation.[2]

Figure 1: Mechanism of action of this compound in inhibiting the KRASG12C signaling pathway.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound in various cancer cell lines, including those relevant to lung cancer research.

| Cell Line | Cancer Type | Genotype | Assay | IC50 (nM) | Reference |

| NCI-H358 | Non-Small Cell Lung Cancer | KRASG12C | Cell Viability (72h) | 1.4 | [4] |

| NCI-H358 | Non-Small Cell Lung Cancer | KRASG12C/Y96D | Cell Viability (72h) | 2.8 | [4] |

| MGH1138-1 | Non-Small Cell Lung Cancer | KRASG12C | Cell Viability (72h) | 3.5 | [4] |

| MGH1138-1 | Non-Small Cell Lung Cancer | KRASG12C/Y96D | Cell Viability (72h) | 7.3 | [4] |

| MIA PaCa-2 | Pancreatic Cancer | KRASG12C | Cell Viability (72h) | 2.1 | [4] |

| MIA PaCa-2 | Pancreatic Cancer | KRASG12C/Y96D | Cell Viability (72h) | 4.2 | [4] |

| Ba/F3 | Pro-B Cell | KRASG12C | Cell Viability (72h) | 2.5 | [4] |

| Ba/F3 | Pro-B Cell | KRASG12C/Y96D | Cell Viability (72h) | 5.1 | [4] |

Experimental Protocols

Cell Culture of Lung Cancer Cell Lines

This protocol provides a general guideline for culturing adherent lung cancer cell lines such as NCI-H358.

Materials:

-

Lung cancer cell line (e.g., NCI-H358, ATCC® CRL-5807™)

-

Complete growth medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-25 or T-75)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing the base medium with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryovial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.

-

Seeding: Transfer the cell suspension to a T-75 flask and bring the total volume to 10-15 mL.

-

Incubation: Place the flask in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate for a few minutes until cells detach. Neutralize the trypsin with complete growth medium, collect the cell suspension, and passage at the desired split ratio (e.g., 1:3 to 1:6).

Cell Viability (IC50 Determination) Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Figure 2: Workflow for determining the IC50 of this compound using a cell viability assay.

Materials:

-

Lung cancer cells in culture

-

This compound stock solution (in DMSO)

-